molecular formula C12H20N2 B13255730 N-(2-Ethylbutyl)-2-methylpyridin-3-amine

N-(2-Ethylbutyl)-2-methylpyridin-3-amine

Cat. No.: B13255730
M. Wt: 192.30 g/mol
InChI Key: SQFCOSOQOWBAPZ-UHFFFAOYSA-N
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Description

N-(2-Ethylbutyl)-2-methylpyridin-3-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a pyridine ring substituted with a 2-methyl group and an N-(2-ethylbutyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethylbutyl)-2-methylpyridin-3-amine typically involves the alkylation of 2-methylpyridin-3-amine with 2-ethylbutyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, facilitating the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethylbutyl)-2-methylpyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: N-(2-Ethylbutyl)-2-methylpiperidine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(2-Ethylbutyl)-2-methylpyridin-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its amine functionality.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of N-(2-Ethylbutyl)-2-methylpyridin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The pyridine ring can participate in π-π stacking interactions with aromatic residues in protein binding sites, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Ethylbutyl)-2-methylpyridine
  • N-(2-Ethylbutyl)-3-methylpyridine
  • N-(2-Ethylbutyl)-4-methylpyridine

Uniqueness

N-(2-Ethylbutyl)-2-methylpyridin-3-amine is unique due to the specific positioning of the 2-methyl group on the pyridine ring and the N-(2-ethylbutyl) substitution. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

IUPAC Name

N-(2-ethylbutyl)-2-methylpyridin-3-amine

InChI

InChI=1S/C12H20N2/c1-4-11(5-2)9-14-12-7-6-8-13-10(12)3/h6-8,11,14H,4-5,9H2,1-3H3

InChI Key

SQFCOSOQOWBAPZ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CNC1=C(N=CC=C1)C

Origin of Product

United States

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